molecular formula C14H12N2S B15037547 4-Methyl-2-(methylsulfanyl)-6-phenylpyridine-3-carbonitrile

4-Methyl-2-(methylsulfanyl)-6-phenylpyridine-3-carbonitrile

Cat. No.: B15037547
M. Wt: 240.33 g/mol
InChI Key: FMAHSTUBSMNIDG-UHFFFAOYSA-N
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Description

4-Methyl-2-(methylsulfanyl)-6-phenylpyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a methyl group, a methylsulfanyl group, a phenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(methylsulfanyl)-6-phenylpyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(methylsulfanyl)-6-phenylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-Methyl-2-(methylsulfanyl)-6-phenylpyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(methylsulfanyl)-6-phenylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(methylsulfanyl)-6-phenylpyridine-3-carbonitrile is unique due to its combination of functional groups and the presence of a pyridine ring

Properties

Molecular Formula

C14H12N2S

Molecular Weight

240.33 g/mol

IUPAC Name

4-methyl-2-methylsulfanyl-6-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C14H12N2S/c1-10-8-13(11-6-4-3-5-7-11)16-14(17-2)12(10)9-15/h3-8H,1-2H3

InChI Key

FMAHSTUBSMNIDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)SC)C2=CC=CC=C2

solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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